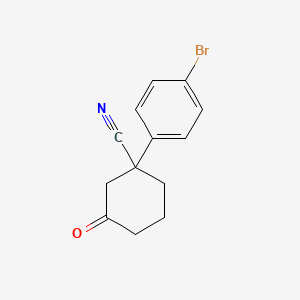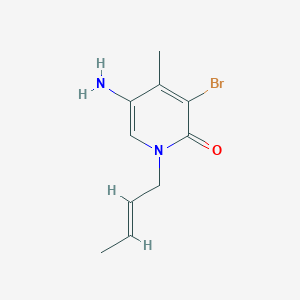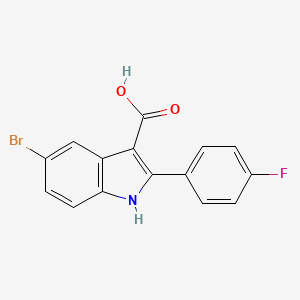
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 2-position, and a carboxylic acid group at the 3-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-(4-fluorophenyl)-1H-indole, followed by carboxylation at the 3-position. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions, or the use of carboxylating agents like carbon monoxide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2-(4-chlorophenyl)-1H-indole-3-carboxylic acid
- 5-Bromo-2-(4-methylphenyl)-1H-indole-3-carboxylic acid
- 5-Bromo-2-(4-nitrophenyl)-1H-indole-3-carboxylic acid
Uniqueness
5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C15H9BrFNO2 |
|---|---|
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C15H9BrFNO2/c16-9-3-6-12-11(7-9)13(15(19)20)14(18-12)8-1-4-10(17)5-2-8/h1-7,18H,(H,19,20) |
Clave InChI |
FEAWHBHSEFZKEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=C(N2)C=CC(=C3)Br)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)


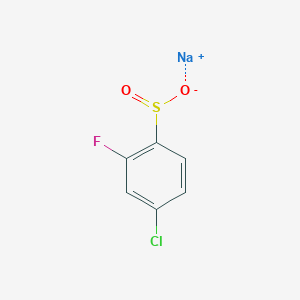


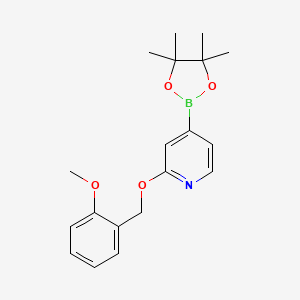
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
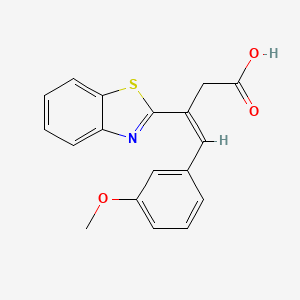
![1-(2-Methylpropyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13084471.png)
